molecular formula C6H11N3S B591746 4-(3-Aminopropyl)-1,3-thiazol-2-amine CAS No. 136604-78-9

4-(3-Aminopropyl)-1,3-thiazol-2-amine

Cat. No. B591746
M. Wt: 157.235
InChI Key: IOXZFXWMILDPTH-UHFFFAOYSA-N
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Description

The compound “4-(3-Aminopropyl)-1,3-thiazol-2-amine” is a type of organic compound containing an amine group and a thiazole ring. Amines are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring .


Synthesis Analysis

While specific synthesis methods for “4-(3-Aminopropyl)-1,3-thiazol-2-amine” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Thiazoles can be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis .


Molecular Structure Analysis

The molecular structure of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would likely consist of a thiazole ring attached to a three-carbon chain (propyl) with an amine group at the end. The exact structure would depend on the position of these groups .


Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would depend on factors such as its exact molecular structure and the presence of any functional groups .

Scientific Research Applications

Synthesis and Chemical Reactivity

Thiazole derivatives, including 4-(3-Aminopropyl)-1,3-thiazol-2-amine, are highly reactive and versatile compounds used in various chemical syntheses. Metwally et al. (2004) discussed the synthesis and reactions of 2-amino-4-substituted-1,3-thiazoles, highlighting their accessibility through various approaches, including waste-free solid-state procedures. These compounds are utilized in creating numerous syntheses, leveraging the high reactivity of the amino group and the thiazole ring for the development of complex N,S-heterocycles with diverse biological activities (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).

Corrosion Inhibition

A significant application of 4-(3-Aminopropyl)-1,3-thiazol-2-amine derivatives is in the field of corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, demonstrating their effectiveness in preventing corrosion of iron (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016). Their study provides insights into the potential industrial applications of these compounds in protecting metal surfaces.

Material Science and Polymers

Aminothiazole derivatives have also been investigated for their application in material science, particularly in the modification of polymers to impart desirable properties. Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-aminothiazole. This modification aimed to enhance the hydrogels' physical and mechanical properties and impart antibacterial and antifungal activities, indicating the potential for medical applications of these modified polymers (Aly & El-Mohdy, 2015).

Biological Activities

The chemical structure and reactivity of 4-(3-Aminopropyl)-1,3-thiazol-2-amine derivatives lend these compounds to exploration for various biological activities. Khalifa (2018) reviewed the biological activities of 2-aminothiazole derivatives, underscoring their utility in synthesizing biologically active molecules, including as intermediates in antibiotics synthesis and as corrosion inhibitors for mild steel protection. This review highlights the broad spectrum of potential pharmaceutical and industrial applications of these compounds (Khalifa, 2018).

Future Directions

The future directions for research on “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would likely depend on its potential applications. For example, it could be studied for its potential use in the synthesis of new materials or pharmaceuticals .

properties

IUPAC Name

4-(3-aminopropyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXZFXWMILDPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650837
Record name 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-1,3-thiazol-2-amine

CAS RN

136604-78-9
Record name 2-Amino-4-thiazolepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136604-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminopropyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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